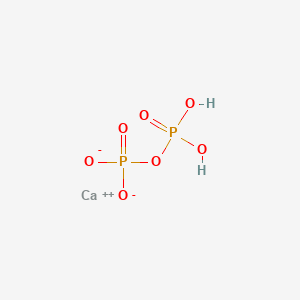
Calcium dihydrogendiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dihydrogen pyrophosphate, also known as monocalcium dihydrogen pyrophosphate, is a chemical compound with the formula CaH₂P₂O₇. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is known for its role as a leavening agent in baking powders and as a stabilizer in various food products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium dihydrogen pyrophosphate can be synthesized through several methods. One common method involves the reaction of calcium chloride with pyrophosphoric acid. The reaction is as follows: [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{CaH}_2\text{P}_2\text{O}_7 + 2\text{HCl} ]
Another method involves heating dicalcium phosphate to produce the anhydrous form of calcium pyrophosphate: [ 2\text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium dihydrogen pyrophosphate is produced by carefully controlling the pH and temperature during the reaction of sodium pyrophosphate with calcium nitrate. This method ensures the formation of high-purity calcium dihydrogen pyrophosphate suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium dihydrogen pyrophosphate undergoes several types of chemical reactions, including:
Hydrolysis: It can hydrolyze to form calcium phosphate and phosphoric acid.
Thermal Decomposition: Upon heating, it decomposes to form calcium pyrophosphate and water.
Acid-Base Reactions: It reacts with strong acids to form pyrophosphoric acid and calcium salts.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water.
Thermal Decomposition: This reaction requires heating to temperatures above 500°C.
Acid-Base Reactions: Strong acids like hydrochloric acid are commonly used.
Major Products Formed
Hydrolysis: Calcium phosphate and phosphoric acid.
Thermal Decomposition: Calcium pyrophosphate and water.
Acid-Base Reactions: Pyrophosphoric acid and calcium salts.
Wissenschaftliche Forschungsanwendungen
Calcium dihydrogen pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: It is studied for its role in calcium metabolism and bone formation.
Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.
Industry: It is used as a leavening agent in baking powders, a stabilizer in food products, and a component in fertilizers
Wirkmechanismus
The mechanism of action of calcium dihydrogen pyrophosphate involves its ability to release calcium and pyrophosphate ions. These ions play a crucial role in various biochemical processes. For example, in the human body, calcium ions are essential for bone formation and maintenance, while pyrophosphate ions help regulate mineralization processes .
Vergleich Mit ähnlichen Verbindungen
Calcium dihydrogen pyrophosphate can be compared with other calcium phosphates, such as:
Monocalcium phosphate (Ca(H₂PO₄)₂): Similar in its use as a leavening agent but differs in its solubility and acidity.
Dicalcium phosphate (CaHPO₄): Used as a dietary supplement and in toothpaste, it has different solubility and reactivity properties.
Tricalcium phosphate (Ca₃(PO₄)₂): Commonly used in ceramics and as a food additive, it has higher calcium content and different physical properties.
Calcium dihydrogen pyrophosphate is unique due to its specific balance of calcium and pyrophosphate ions, making it particularly useful in applications requiring controlled release of these ions.
Eigenschaften
Molekularformel |
CaH2O7P2 |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
calcium;phosphono phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |
InChI-Schlüssel |
VEJCUEBBRSCJRP-UHFFFAOYSA-L |
Kanonische SMILES |
OP(=O)(O)OP(=O)([O-])[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)









